4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione
Overview
Description
4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione is a useful research compound. Its molecular formula is C11H10BrN3S and its molecular weight is 296.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Iodocyclization and Molecular Structures
The chemical compound 4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione and its derivatives have been a subject of various scientific studies focusing on their chemical behavior and potential applications. One study explored the interaction of a similar compound, 4-allyl-5-phenyl-1,2,4-triazole-3-thione, with iodine, leading to the formation of various cyclization products. This study was significant in understanding the chemical behavior and potential applications of these compounds in synthesizing other heterocyclic compounds (Shmygarev & Kim, 2004). Additionally, the crystal structure of a derivative, 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was analyzed, shedding light on its electronic structures and potential tautomeric equilibrium, which is vital for understanding its chemical and pharmacological properties (Yıldırım et al., 2005).
Antitumor and Antimicrobial Activities
Several studies have delved into the potential antitumor and antimicrobial properties of triazole derivatives. For instance, new triazenes derived from a similar compound, 5-(4-aminophenyl)-2,4-dihydro-4-substituted-3H-1,2,4-triazole-3-thiones, showed significant in vitro antitumor properties against various cancer cell lines (Unsalan & Rollas, 2007). In another study, regioisomers of allyl phenyl ethers derived 1, 2, 4-triazoles were synthesized and showed promising antibacterial and antifungal activities (Kumaraswamy et al., 2014).
Molecular Structure Analysis
The molecular structure and vibrational bands of a similar compound, 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, were characterized using various spectroscopic methods. This detailed analysis is essential for understanding the compound's molecular geometry and potential applications in various fields (Karakurt et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Compounds containing a triazole are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Mode of Action
It’s known that the unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
The presence of 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties such as antimicrobial, anti-inflammatory, and antifungal activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .
Result of Action
Compounds containing a triazole have been reported to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Action Environment
It’s known that the solubility of reactants in the water may be responsible for low product yield and longer reaction time .
Biochemical Analysis
Biochemical Properties
4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including acetylcholinesterase and carbonic anhydrase . The interaction with acetylcholinesterase results in the inhibition of this enzyme, which is essential for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . Additionally, the compound exhibits antioxidant properties by scavenging free radicals, which helps in reducing oxidative stress in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which involves the binding of the compound to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine . Additionally, the compound can interact with other biomolecules, such as DNA and proteins, through hydrogen bonding, van der Waals forces, and hydrophobic interactions . These interactions can lead to changes in the structure and function of the target biomolecules, resulting in altered cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under various experimental conditions, with minimal degradation over time . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent antioxidant effects . These findings suggest that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . The threshold dose for these adverse effects varies depending on the animal model and the route of administration . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze the oxidation of the compound to form various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins, such as albumin and globulins, which facilitate its distribution to different cellular compartments and tissues . The compound can also accumulate in certain tissues, such as the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The compound’s activity can be influenced by its subcellular localization, as it can interact with different biomolecules in each compartment, leading to distinct biological effects .
Properties
IUPAC Name |
3-(2-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3S/c1-2-7-15-10(13-14-11(15)16)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUGQBUPAHOFLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145718 | |
Record name | 5-(2-Bromophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328090-49-9 | |
Record name | 5-(2-Bromophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328090-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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